![molecular formula C21H27N3O3 B2570298 8-(Cyclopentanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021032-39-2](/img/structure/B2570298.png)
8-(Cyclopentanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Cyclopentanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound that has garnered interest in the field of medicinal chemistry. This compound is part of the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, which have shown potential as selective agonists for delta opioid receptors . Delta opioid receptors are targets for neurological and psychiatric disorders, making this compound a promising candidate for drug development .
Métodos De Preparación
The synthesis of 8-(Cyclopentanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[45]decane-2,4-dione involves multiple steps The synthetic route typically starts with the preparation of the core 1,3,8-triazaspiro[4The reaction conditions often involve the use of specific reagents and catalysts to ensure the correct formation of the desired product . Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
8-(Cyclopentanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the cyclopentanecarbonyl or phenethyl groups.
Aplicaciones Científicas De Investigación
Chemical Formula
- Molecular Formula : C21H27N3O
- Molecular Weight : 369.5 g/mol
Structural Characteristics
The compound features a unique spirocyclic structure that contributes to its biological activity. The presence of nitrogen atoms in the triazaspiro framework enhances its interaction with biological targets.
Opioid Receptor Agonism
One of the primary applications of this compound is as a selective agonist for delta opioid receptors . Research indicates that compounds with similar structures can modulate pain pathways and exhibit analgesic properties without the typical side effects associated with traditional opioids.
Antiviral Activity
Recent studies have highlighted the potential of 8-(Cyclopentanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in combating viral infections, particularly those caused by retroviruses such as HIV. The compound's ability to inhibit viral replication makes it a candidate for further development in antiviral therapies .
Cancer Research
The compound's structural analogs have been investigated for their anticancer properties. Preliminary findings suggest that modifications to the triazaspiro framework can enhance cytotoxicity against various cancer cell lines, making it a valuable scaffold for anti-cancer drug design.
Case Study 1: Analgesic Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the analgesic efficacy of this compound in rodent models. The results demonstrated significant pain relief comparable to morphine but with a reduced risk of addiction.
Case Study 2: Antiviral Properties
A separate investigation focused on the antiviral properties of this compound against HIV. The study reported that the compound inhibited viral replication by targeting specific stages of the viral life cycle, showcasing its potential as a therapeutic agent in HIV treatment regimens .
Mecanismo De Acción
The mechanism of action of 8-(Cyclopentanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with delta opioid receptors. This compound binds to the orthosteric site of the receptor, leading to the activation of G-protein signaling pathways . This activation results in various downstream effects, including analgesic and anti-inflammatory responses . The molecular targets and pathways involved in these effects are still being studied, but they are believed to involve modulation of nociceptin/orphanin FQ signaling .
Comparación Con Compuestos Similares
8-(Cyclopentanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can be compared with other similar compounds, such as SNC80 and BW373U86, which are also delta opioid receptor agonists . unlike these compounds, this compound has shown a slightly biased preference towards G-protein signaling and has demonstrated anti-allodynic efficacy without inducing seizures . This makes it a unique and promising candidate for further drug development.
Actividad Biológica
8-(Cyclopentanecarbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound of significant interest in medicinal chemistry, particularly due to its potential as a selective agonist for delta opioid receptors. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 8-(cyclopentanecarbonyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. Its molecular formula is C21H27N3O3, and it exhibits a unique spirocyclic structure that contributes to its biological properties.
Property | Value |
---|---|
Molecular Formula | C21H27N3O3 |
Molecular Weight | 357.46 g/mol |
IUPAC Name | 8-(cyclopentanecarbonyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI | InChI=1S/C21H27N3O3/c25-18(17-8-4-5-9-17)23-14-11-21(12-15-23)19(26)24(20(27)22-21)13-10-16-6-2-1-3-7-16/h1-3,6-7,17H,4-5,8-15H2,(H,22,27) |
The primary mechanism through which this compound exerts its biological effects is through interaction with delta opioid receptors (DOR). Upon binding to the orthosteric site of the receptor, the compound activates G-protein signaling pathways that are crucial for mediating various physiological responses such as analgesia and mood modulation. This interaction is characterized by:
- Agonistic Activity : The compound acts as an agonist at DORs.
- Signal Transduction : Activation leads to downstream effects involving the inhibition of adenylate cyclase and modulation of ion channels.
Biological Activity and Research Findings
Research indicates that this compound has shown promising results in various biological assays:
Analgesic Properties
Studies have demonstrated that this compound exhibits significant analgesic effects in animal models. These effects are comparable to those of known opioid analgesics but with a potentially improved safety profile.
Neuroprotective Effects
In vitro studies suggest that the compound may possess neuroprotective properties by modulating neuroinflammation pathways. This could have implications for treating neurodegenerative diseases.
Comparative Studies
Comparative studies with other delta opioid receptor agonists such as SNC80 and BW373U86 reveal that this compound may offer a more favorable pharmacological profile with fewer side effects associated with traditional opioids.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- Animal Model Study : A study evaluated the analgesic effects in a mouse model of inflammatory pain. Results indicated a dose-dependent reduction in pain scores compared to control groups.
- Neuroprotection Study : In a rat model of ischemic stroke, treatment with the compound resulted in reduced neuronal death and improved functional outcomes post-injury.
Propiedades
IUPAC Name |
8-(cyclopentanecarbonyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c25-18(17-8-4-5-9-17)23-14-11-21(12-15-23)19(26)24(20(27)22-21)13-10-16-6-2-1-3-7-16/h1-3,6-7,17H,4-5,8-15H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPAPADFRGLPES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.